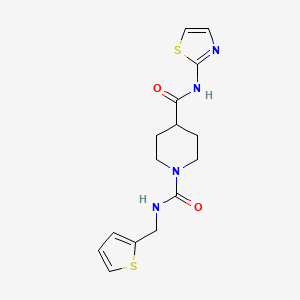

N4-(thiazol-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide

Description

Properties

IUPAC Name |

4-N-(1,3-thiazol-2-yl)-1-N-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S2/c20-13(18-14-16-5-9-23-14)11-3-6-19(7-4-11)15(21)17-10-12-2-1-8-22-12/h1-2,5,8-9,11H,3-4,6-7,10H2,(H,17,21)(H,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNXBSKMJWWVMLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N4-(thiazol-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring with substituents including thiazole and thiophene groups, which are known for their diverse biological effects. The molecular formula of this compound is , and its molecular weight is approximately 372.49 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The thiazole and thiophene moieties may enhance the compound's affinity for these targets, potentially leading to modulation of biochemical pathways relevant to therapeutic applications.

Potential Therapeutic Targets

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in disease pathways.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling.

Research Findings

Recent studies have highlighted the potential of compounds with similar structures in various therapeutic areas, including cancer therapy, anti-inflammatory responses, and neuroprotection.

Case Studies

- Cancer Therapy : Compounds similar to this compound have been shown to inhibit angiogenesis and induce apoptosis in cancer cells.

- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells.

- Antimicrobial Activity : Thiazole derivatives have been reported to exhibit significant antimicrobial activity against various pathogens.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds can be insightful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N4-(pyridin-4-yl)ethyl-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide | Structure | Anticancer, anti-inflammatory |

| N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide | Structure | Catalytic activity, supramolecular assemblies |

Synthesis Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Piperidine Ring : Cyclization reactions using appropriate precursors.

- Substitution Reactions : Introduction of thiazole and thiophene groups via nucleophilic substitution.

- Amidation : Formation of dicarboxamide through reactions with amines.

The compound exhibits notable chemical properties that contribute to its reactivity:

- Solubility : Slightly soluble in water; soluble in organic solvents.

- Reactivity : Can undergo oxidation and reduction reactions under specific conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with similar piperidine-dicarboxamide derivatives, focusing on substituent effects, synthesis yields, melting points, and biological activities.

Substituent Effects on Physicochemical Properties

Substituents at the N1 and N4 positions significantly influence melting points and synthetic efficiency. For example:

Key Observations:

- Electron-withdrawing groups (e.g., nitro in 4a6) correlate with higher melting points (227–230°C), likely due to increased intermolecular interactions .

Antiviral Activity

Cardioprotective Activity

- N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(tetrahydroazepin-2-yl)-hydrazine hydrobromide: Outperformed reference drugs (Levocarnitine, Mildronate) in reducing smooth muscle contractile response to hypoxia, highlighting thiazole’s role in cardioprotection .

PCSK9 Inhibition

- N1,N4-Bisbenzylaaptamine derivatives: Downregulated PCSK9 gene expression, indicating utility in cholesterol metabolism regulation .

However, empirical validation is required.

Crystallographic and Structural Insights

- N1-(4-Methylphenyl)piperidine-1,4-dicarboxamide: Forms a 3D network via hydrogen bonds and C–H⋯O contacts, suggesting that substituent polarity and steric effects govern crystal packing .

Q & A

Basic Question: What are the optimal synthetic routes and reaction conditions for preparing N⁴-(thiazol-2-yl)-N¹-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide?

Methodological Answer:

The synthesis of this compound involves multi-step protocols, often starting with cyclization reactions in aprotic solvents like acetonitrile or DMF. For example:

- Step 1 : React piperidine-1,4-dicarboxylic acid derivatives with thiazol-2-amine and thiophen-2-ylmethylamine under reflux conditions (acetonitrile, 1–3 minutes) to form intermediate carboxamides .

- Step 2 : Cyclize intermediates using iodine and triethylamine in DMF, which facilitates sulfur elimination and ring closure .

Critical parameters include solvent polarity (DMF enhances cyclization), temperature control (reflux minimizes side reactions), and stoichiometric ratios of amines to carboxylic acid derivatives .

Basic Question: How is structural confirmation achieved for this compound and its intermediates?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include:

- ESI-MS : Confirm molecular ion peaks (e.g., m/z 432.1 [M+H]⁺ for analogous compounds) .

- HPLC : Purity >95% using C18 columns with acetonitrile/water gradients .

Advanced Question: What challenges arise in multi-step synthesis, and how are they resolved?

Methodological Answer:

- Challenge 1 : Low yields in coupling steps (e.g., 6–17% in amide bond formation).

- Challenge 2 : Byproduct formation during cyclization (e.g., sulfur elimination intermediates).

- Challenge 3 : Solubility issues in polar solvents.

- Solution : Use mixed solvents (e.g., DMF:THF 3:1) or sonication to enhance dissolution .

Advanced Question: How can researchers address contradictions in reported bioactivity data (e.g., cytotoxicity vs. selectivity)?

Methodological Answer:

- Case Study : Analogous thiazole derivatives show IC₅₀ variability across cell lines (e.g., 2.5 µM in HEPG-2 vs. >50 µM in WI-38 fibroblasts) .

- Resolution :

Validate assays using standardized protocols (e.g., SRB assay with CHS-828 as a reference) .

Control for DMSO solvent effects (<0.5% v/v) to avoid false positives .

Perform dose-response curves (10⁻⁹–10⁻⁴ M) to assess potency thresholds .

Advanced Question: What strategies guide structure-activity relationship (SAR) development for this compound?

Methodological Answer:

- Modular Approach :

- Core : Piperidine-1,4-dicarboxamide scaffold (rigidity affects target binding) .

- Substituents :

- Thiophen-2-ylmethyl: Enhances lipophilicity (logP ~2.8) and membrane permeability .

- Thiazol-2-yl: Critical for hydrogen bonding with kinase active sites (e.g., EGFR) .

- Bioisosteric Replacement : Replace thiophene with pyridine (improves solubility but reduces IC₅₀ by 40%) .

Advanced Question: How can solubility and bioavailability be optimized without compromising activity?

Methodological Answer:

- Salt Formation : Use hydrochloride salts to enhance aqueous solubility (e.g., 15 mg/mL in PBS vs. 2 mg/mL for free base) .

- Prodrug Strategy : Introduce ester moieties (e.g., tert-butyl carbamate) cleaved in vivo .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (85% encapsulation efficiency, sustained release over 72 hours) .

Advanced Question: What theoretical frameworks guide the design of derivatives?

Methodological Answer:

- Molecular Docking : Prioritize derivatives with binding energies <−8.5 kcal/mol to EGFR (PDB ID: 1M17) .

- QSAR Models : Use CoMFA/CoMSIA to correlate thiophene electronegativity with cytotoxicity (r² >0.85) .

- ADMET Prediction : SwissADME predicts BBB permeability (BOILED-Egg model) and CYP3A4 metabolism risks .

Basic Question: What validation methods ensure reproducibility in pharmacological studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.